N-(2,5-dimethoxyphenyl)hexanamide
Description
Structure
2D Structure
Properties
Molecular Formula |
C14H21NO3 |
|---|---|
Molecular Weight |
251.32 g/mol |
IUPAC Name |
N-(2,5-dimethoxyphenyl)hexanamide |
InChI |
InChI=1S/C14H21NO3/c1-4-5-6-7-14(16)15-12-10-11(17-2)8-9-13(12)18-3/h8-10H,4-7H2,1-3H3,(H,15,16) |
InChI Key |
MRMKRNLOPIUEKH-UHFFFAOYSA-N |
SMILES |
CCCCCC(=O)NC1=C(C=CC(=C1)OC)OC |
Canonical SMILES |
CCCCCC(=O)NC1=C(C=CC(=C1)OC)OC |
Pictograms |
Irritant |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
General Synthetic Routes for N-Arylhexanamides
The formation of N-arylhexanamides, including the target compound, relies on robust and well-documented chemical reactions. The principal approach involves the coupling of an amine with a carboxylic acid or its activated form.
The crucial step in synthesizing N-(2,5-dimethoxyphenyl)hexanamide is the acylation of 2,5-dimethoxyaniline (B66101) with a hexanoyl derivative. This transformation, known as amide bond formation, can be achieved through several reliable methods.
The most common strategy involves converting a carboxylic acid into a more electrophilic, activated form, such as an acyl chloride or anhydride (B1165640), which readily reacts with an amine. fishersci.it The reaction of an acyl chloride with an amine is often called the Schotten-Baumann reaction. It typically proceeds at room temperature in an aprotic solvent with a suitable base, like pyridine (B92270) or a tertiary amine, to neutralize the HCl byproduct. fishersci.it
Alternatively, various coupling reagents can facilitate the direct reaction between a carboxylic acid and an amine. These reagents activate the carboxylic acid to form a highly reactive intermediate that is susceptible to nucleophilic attack by the amine. This process avoids the often harsh conditions required to form acyl chlorides. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC), diisopropylcarbodiimide (DIC), and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). fishersci.it Other reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are also highly efficient for this purpose. organic-chemistry.org
A general mechanism for these acylation reactions involves the nucleophilic amine attacking the carbonyl carbon of the activated hexanoyl group. jove.com This forms a tetrahedral intermediate, which then collapses, expelling a leaving group (e.g., chloride from an acyl chloride, or a urea (B33335) derivative when using a carbodiimide) to form the stable amide bond. jove.com
Table 1: Common Coupling Reagents for Amide Synthesis
| Reagent Acronym | Full Name | Typical Conditions |
|---|---|---|
| DCC | Dicyclohexylcarbodiimide | Apolar solvents (e.g., DCM), room temperature |
| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Aqueous or organic solvents, often with HOBt |
The aliphatic portion of this compound is derived from hexanoic acid (also known as caproic acid) or its derivatives. Hexanoic acid is a readily available commercial chemical. For acylation reactions, it is often converted into more reactive forms.
The most common activated form is hexanoyl chloride. This can be synthesized by treating hexanoic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an aprotic solvent. fishersci.it Hexanoic anhydride is another viable precursor, though less common in small-scale laboratory synthesis. For direct coupling methods, hexanoic acid is used without prior activation. fishersci.it
The aromatic amine component, 2,5-dimethoxyaniline, is a key intermediate. It is typically synthesized via the reduction of 2,5-dimethoxynitrobenzene. guidechem.com Several methods exist for this reduction, with varying efficiencies and environmental impacts.
Catalytic Hydrogenation : This is an efficient and environmentally friendly method. It involves the reaction of 2,5-dimethoxynitrobenzene with hydrogen gas under pressure in the presence of a metal catalyst, such as Platinum on carbon (Pt/C) or Palladium on carbon (Pd/C), in a solvent like methanol. guidechem.com
Metal-Acid Reduction : A classical method involves using a metal like iron, tin, or zinc in an acidic medium (e.g., HCl). However, this method generates significant metallic waste. guidechem.com
Sulfide (B99878) Reduction : Sodium sulfide or sodium hydrosulfide (B80085) can also be used as reducing agents, but these can also lead to waste disposal issues. guidechem.com
Due to its high efficiency, cleaner process, and suitability for continuous production, catalytic hydrogenation is often the preferred industrial method. guidechem.com
Functionalization and Derivatization Strategies
Once this compound is synthesized, it can be further modified on either the aliphatic chain or the aromatic ring to produce a variety of derivatives with different chemical properties. Derivatization involves reacting compounds that have active hydrogens with various reagents to form new products. libretexts.org
The hexanamide (B146200) chain offers several positions for functionalization. This can be achieved either by using a pre-functionalized hexanoic acid derivative during the initial synthesis or by modifying the chain after the amide has been formed.
One approach is to start with a functionalized precursor, such as 6-aminohexanoic acid. mdpi.com The amino group would first need to be protected (e.g., as a Boc-carbamate), followed by amide bond formation with 2,5-dimethoxyaniline, and subsequent deprotection to yield an N-(2,5-dimethoxyphenyl)-6-aminohexanamide derivative.
Another strategy involves the introduction of functional groups onto the aliphatic chain. For example, an azido (B1232118) group can be introduced, as seen in the synthesis of related compounds like 6-azido-N-(2-chloroethyl)-hexanamide. This azido group can then be used in "click chemistry" reactions or be reduced to an amine, providing a handle for further conjugation. Advanced methods for C-H functionalization can also be employed to directly introduce new groups, such as halogens or alkyl chains, onto the unactivated C-H bonds of the hexyl group, offering a streamlined path to diversification. nih.gov
The 2,5-dimethoxyphenyl ring is activated towards electrophilic aromatic substitution due to the electron-donating nature of the two methoxy (B1213986) groups. These groups direct incoming electrophiles to the positions ortho and para to them. In the case of the 2,5-dimethoxyphenyl moiety, the most likely positions for substitution are C4 and C6, which are ortho and para to the methoxy groups and not sterically hindered by the amide side chain.
Common derivatization reactions include:
Halogenation : The ring can be readily halogenated (e.g., chlorinated, brominated) using standard electrophilic halogenating agents. For instance, studies on similar dimethoxyphenyl structures have shown that dichlorination is a feasible modification. nih.gov
Nitration and Sulfonation : These classic electrophilic substitution reactions can introduce nitro (NO₂) or sulfonic acid (SO₃H) groups onto the aromatic ring.
Friedel-Crafts Reactions : Friedel-Crafts alkylation or acylation could be used to attach new alkyl or acyl groups to the ring, although the presence of the amide and methoxy groups can complicate these reactions.
The electronic effects of the N-acyl group, which is deactivating, and the strongly activating methoxy groups will collectively influence the regioselectivity of these substitutions.
Introduction of Bridging or Linker Units for Scaffold Diversity
The introduction of bridging or linker units to the this compound scaffold is a key strategy for creating molecular diversity. This approach allows for the connection of the core structure to other chemical moieties, potentially leading to compounds with novel properties and applications.
One common method for introducing a linker is through the modification of the hexanamide side chain. For instance, a terminal functional group on the hexanamide chain can be used as an attachment point. This can be achieved by starting with a precursor such as 6-aminohexanoic acid, which can be coupled to a desired linker before or after its attachment to the 2,5-dimethoxyaniline core.
Furthermore, the development of bifunctional molecules often relies on the strategic insertion of linkers. For example, a linker can connect the this compound moiety to another pharmacophore, creating a hybrid molecule with dual activity. The synthesis of such molecules requires careful planning of the coupling reactions to ensure the selective formation of the desired product.
In the context of solid-phase synthesis, a linker can be used to attach the this compound scaffold to a resin support. researchgate.net This allows for the efficient construction of a library of related compounds through sequential chemical modifications. After the desired modifications are complete, the final product can be cleaved from the resin, often leaving a functional handle derived from the linker that can be used for further derivatization.
The versatility of this approach is highlighted by the synthesis of various derivatives where the hexanamide chain is modified to incorporate different functional groups. These modifications can include the introduction of rings, heteroatoms, or other reactive sites that can be used for subsequent chemical transformations, thereby expanding the chemical space around the this compound core.
Analytical Techniques for Structural Elucidation
The confirmation of the chemical structure of this compound and its derivatives relies on a combination of powerful analytical techniques. These methods provide detailed information about the molecular formula, connectivity of atoms, and three-dimensional arrangement of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a cornerstone technique for the structural elucidation of organic compounds. bhu.ac.in For this compound, ¹H NMR spectroscopy provides information about the number and types of protons present in the molecule, as well as their chemical environment. rsc.orgdocbrown.info The signals in the ¹H NMR spectrum can be assigned to the aromatic protons on the dimethoxyphenyl ring, the protons of the two methoxy groups, and the protons of the hexanamide chain. The splitting patterns of these signals, due to spin-spin coupling, reveal the connectivity of the protons. docbrown.info
¹³C NMR spectroscopy complements the information from ¹H NMR by providing data on the carbon skeleton of the molecule. rsc.org Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum, allowing for the confirmation of the number of carbon atoms and their chemical shifts.
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of this compound and to obtain information about its fragmentation pattern. nist.govontosight.ailibretexts.org In electron ionization (EI) mass spectrometry, the molecule is bombarded with electrons, leading to the formation of a molecular ion (M+) and various fragment ions. The mass-to-charge ratio (m/z) of the molecular ion confirms the molecular weight of the compound. The fragmentation pattern can provide valuable structural information, as the molecule tends to break at its weakest bonds. libretexts.org High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, which can be used to determine its elemental composition with high accuracy. rsc.orgnih.gov
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in this compound. ontosight.ai The IR spectrum shows absorption bands at specific frequencies corresponding to the vibrational modes of different bonds. For this compound, characteristic absorption bands would be expected for the N-H stretch and C=O stretch of the amide group, the C-O stretches of the methoxy groups, and the C-H stretches of the aromatic ring and the alkyl chain.
The following table summarizes the key analytical techniques and the information they provide for the structural elucidation of this compound.
| Analytical Technique | Information Provided |
| ¹H NMR Spectroscopy | Number and chemical environment of protons, proton connectivity. bhu.ac.inrsc.orgdocbrown.info |
| ¹³C NMR Spectroscopy | Number and chemical environment of carbon atoms, carbon skeleton. rsc.org |
| Mass Spectrometry (MS) | Molecular weight, fragmentation pattern, elemental composition (with HRMS). nist.govontosight.ailibretexts.orgnih.gov |
| X-ray Crystallography | Three-dimensional molecular structure, bond lengths, bond angles, conformation. researchgate.networdpress.commdpi.comresearchgate.net |
| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., amide, methoxy). ontosight.ai |
By combining the data from these analytical techniques, a complete and accurate structural assignment of this compound can be achieved.
Biological Activity Profiling and Mechanistic Investigations Preclinical/in Vitro Studies
Modulatory Effects on Cellular Processes
Investigation of Enzyme Inhibition (e.g., Histone Deacetylases)
No specific studies investigating the inhibitory effects of N-(2,5-dimethoxyphenyl)hexanamide on histone deacetylases (HDACs) or other enzymes have been identified. While other benzamide (B126) derivatives are known to act as HDAC inhibitors, there is no published data detailing the activity or selectivity of this compound in this context. wikipedia.orgnih.govnih.govmdpi.com
Exploration of Receptor Agonism/Antagonism (e.g., Serotonin (B10506) 5-HT2A Receptor)
The 2,5-dimethoxyphenyl moiety is a key pharmacophore in a class of compounds known to act as agonists at the serotonin 5-HT2A receptor. wikipedia.orgnih.gov Compounds such as 2-(4-Iodo-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine and various 2,5-dimethoxyphenylpiperidines are potent 5-HT2A agonists. nih.govnih.govnih.gov However, no specific research has been published that evaluates the binding affinity, potency, or efficacy of this compound at the 5-HT2A receptor or any other receptor type.
Interference with Quorum Sensing Pathways in Microbial Systems
N-acyl compounds are structurally related to N-acyl-homoserine lactones (AHLs), which are signaling molecules in the quorum sensing (QS) systems of many Gram-negative bacteria. brieflands.comnih.gov Synthetic N-acyl derivatives, such as N-Decanoyl cyclopentylamide, have been shown to inhibit QS pathways. researchgate.net Despite this, there are no available studies that specifically assess the ability of this compound to interfere with or inhibit quorum sensing in any microbial system.
Antimicrobial Research Applications
Antibacterial Activity Assessments (e.g., against specific bacterial strains)
There is no published data from in vitro studies, such as minimum inhibitory concentration (MIC) assays, detailing the antibacterial activity of this compound against any specific Gram-positive or Gram-negative bacterial strains.
Antitubercular Activity Studies (e.g., against Mycobacterium tuberculosis)
Numerous carboxamide and N-alkyl benzamide derivatives have been synthesized and evaluated for their activity against Mycobacterium tuberculosis. nih.govmdpi.com However, a review of the literature reveals no studies that have specifically tested this compound for antitubercular properties.
Antiproliferative Activity in Cell Line Models
Evaluation in Cancer Cell Lines (e.g., breast carcinoma, lung adenocarcinoma)
Currently, there is no publicly available scientific literature detailing the evaluation of this compound for antiproliferative activity in breast carcinoma or lung adenocarcinoma cell lines.
Mechanistic Pathways of Growth Inhibition (e.g., apoptosis induction, enzyme regulation)
Due to the absence of studies on the antiproliferative effects of this compound, the mechanistic pathways of growth inhibition, such as the induction of apoptosis or the regulation of specific enzymes, have not been elucidated for this particular compound.
Other Bioactivity Research Areas
Antinociceptive Activity Investigations (e.g., through vanilloid and glutamatergic system interactions)
There is no available research in the public domain that investigates the antinociceptive activity of this compound, including any potential interactions with the vanilloid and glutamatergic systems.
Anti-inflammatory Pathways (e.g., targeting leukotriene and prostaglandin (B15479496) pathways)
Scientific investigation into the anti-inflammatory properties of this compound, specifically its potential to target leukotriene and prostaglandin pathways, has not been reported in available literature.
Mitochondrial Function Modulation (based on related cardiolipin-targeting compounds)
There are no studies available that explore the modulation of mitochondrial function by this compound or its potential interaction with cardiolipin.
Structure Activity Relationship Sar Studies
Impact of Hexanamide (B146200) Chain Length and Substitution on Bioactivity
The hexanamide moiety, a six-carbon aliphatic chain, plays a significant role in the interaction of these molecules with their biological targets. Variations in its length and the introduction of substituents can dramatically alter bioactivity.
Research on related N-alkyl amides has demonstrated that the length of the alkyl chain is a critical determinant of biological efficacy. For instance, in a series of N-propyl-alkanamides tested for nematicidal activity, N-propyl-butyramide, N-propyl-pentanamide, and N-propyl-hexanamide showed significant activity. However, a general trend observed was that an increase in the length of the alkyl chain beyond a certain point led to a decrease in activity against the root-knot nematode Meloidogyne incognita. researchgate.net This suggests that an optimal chain length exists for fitting into the target's binding pocket, and the six-carbon chain of hexanamide may be close to this optimum for certain activities.
Furthermore, modifications to the linker chain in other classes of compounds, such as inhibitors of the Fibroblast Growth Factor Receptor 1 (FGFR1), have been explored. Alterations in the length of a linker chain connecting different pharmacophoric elements are a common strategy in medicinal chemistry to optimize biological activity. nih.gov In a study of histone deacetylase (HDAC) inhibitors, compounds featuring an aliphatic linker, designed to mimic the natural substrate acetyl-lysine, were synthesized. mdpi.com For example, 6-acetamido-N-(2,4-dimethoxyphenyl) hexanamide was developed as part of a series of suberoylanilide hydroxamic acid (SAHA) analogs, highlighting the utility of the substituted hexanamide scaffold. mdpi.com
These findings underscore the importance of the hexanamide chain's length and substitution pattern in modulating the biological profile of N-(2,5-dimethoxyphenyl)hexanamide analogs.
Influence of Dimethoxyphenyl Substituent Position on Pharmacological Profile
The positioning of the two methoxy (B1213986) groups on the phenyl ring significantly influences the pharmacological properties of this class of compounds. The concept of constitutional or positional isomerism is critical here, as different isomers can exhibit varied chemical, physical, and biological properties. nih.gov For example, catechol, resorcinol, and hydroquinone (B1673460) are positional isomers of dihydroxybenzene with distinct characteristics. nih.gov Similarly, the 2,5-dimethoxy substitution pattern confers a specific electronic and steric profile to the aromatic ring, which is essential for its interaction with biological targets.
Studies on different scaffolds have consistently shown that the substitution pattern on a phenyl ring is a key determinant of activity. In research on inhibitors of the EWS-FLI1 protein in Ewing's Sarcoma, analogs with 2,3-, 2,4-, and 3,5-dimethoxyphenyl groups were synthesized and evaluated. nih.govacs.org The results indicated that substitution with electron-donating groups at the para-position of the phenyl ring was most favorable for inhibitory activity. acs.org Specifically, a 3,4-dimethoxyphenyl derivative of an usnic acid-coupled aryl-n-hexanamide was identified as a potent anti-tuberculosis agent. researchgate.net
In another study focusing on 2,5-dimethoxyphenylpiperidines as serotonin (B10506) 5-HT2A receptor agonists, it was found that decorating the 2,5-dimethoxyphenethylamine scaffold generally increases agonist potency at 5-HT2 receptors. nih.gov This highlights the favorable properties of the 2,5-dimethoxy substitution pattern for this particular target. The pharmacological activity of chiral drugs can also differ significantly between enantiomers; for instance, S(-)-timolol is a more potent beta-blocker than R(+)-timolol. nih.gov While this compound is not chiral itself, the principle of stereochemistry underscores the importance of the precise spatial arrangement of functional groups, such as the methoxy substituents, for biological activity. nih.govresearchgate.net
The table below illustrates the impact of the dimethoxy substitution pattern on the half-maximal growth inhibitory concentration (GI50) in TC32 cells for a series of indolinone derivatives.
| Compound | Substitution Pattern | GI50 in TC32 cells (μM) |
| 9c | 2,4-dimethoxyphenyl | > 10 |
| 9d | 3,5-dimethoxyphenyl | > 10 |
| 9e | 2,3-dimethoxyphenyl | > 10 |
| 9m | 4-methoxyphenyl | 1.8 ± 0.2 |
| Data sourced from a study on EWS-FLI1 inhibitors, demonstrating the sensitivity of activity to substituent position. acs.org |
This data, while from a different molecular scaffold, strongly suggests that the positioning of the methoxy groups is a critical factor in determining the pharmacological profile.
Role of Amide Linkage Modifications on Molecular Recognition and Interactions
The amide bond is a cornerstone of many biologically active molecules, including peptides and pharmaceuticals. mdpi.comajchem-a.com Its properties, such as geometry, rotational barriers, and electronic effects, are crucial for molecular recognition and interaction with biological targets. mdpi.comuni-muenchen.de The amide group in this compound can act as both a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the carbonyl oxygen). ajchem-a.com
The stability of an amide bond is attributed to the resonance delocalization of the nitrogen's lone pair of electrons with the carbonyl group, which results in a planar structure and a significant rotational barrier around the C-N bond. mdpi.comscience.gov However, this stability can be modulated. "Amide activation" can be achieved by forcing the amide group to lose its planarity and conjugation, thereby increasing its reactivity. mdpi.com
Modifications to the amide linkage can have profound effects on biological activity. For example, replacing an amide with a sulfonamide can lead to a significant loss in binding energy. This is because the tetrahedral geometry of the sulfur atom in a sulfonamide prevents the aromatic surface from being parallel to the hydrogen-bonding plane, disrupting the simultaneous stacking and hydrogen-bonding interactions that may be crucial for binding. uni-muenchen.de
The orientation of the amide bond is also critical. Reversing the amide group (from -CO-NH- to -NH-CO-) can alter the electronic properties of the attached aryl group, which in turn affects stacking interactions with a target. uni-muenchen.de Studies have shown that enlarging the size of the aromatic group in an -NH-CO-aryl series enhances the affinity for adenine, supporting the role of face-to-face stacking interactions in the molecular complex. uni-muenchen.de Computational studies can provide insights into the structural and energetic details of amide bond deformation, helping to understand these interactions. science.gov
Elucidation of Pharmacophore Features for Targeted Biological Activities
A pharmacophore model identifies the essential spatial arrangement of chemical features that a molecule must possess to interact with a specific biological target. These features typically include hydrogen bond acceptors (A), hydrogen bond donors (D), hydrophobic groups (H), aromatic rings (R), and positively or negatively ionizable centers. pharmacophorejournal.commdpi.com
For a molecule like this compound, the key pharmacophoric features would likely include:
An Aromatic Ring (R): The 2,5-dimethoxyphenyl group provides a key aromatic feature for potential π-π stacking or hydrophobic interactions.
Hydrogen Bond Acceptors (A): The two methoxy groups on the phenyl ring and the carbonyl oxygen of the amide linkage are potent hydrogen bond acceptors. scirp.orgnih.gov
A Hydrogen Bond Donor (D): The N-H group of the amide linkage serves as a hydrogen bond donor. mdpi.comnih.gov
A Hydrophobic Group (H): The hexyl chain of the hexanamide moiety provides a significant hydrophobic region, which can engage in van der Waals or hydrophobic interactions within a binding pocket. pharmacophorejournal.com
Ligand-based pharmacophore modeling can be used to rationalize activity trends and predict the activity of novel compounds. pharmacophorejournal.com For instance, a pharmacophore model developed for cyclin-dependent kinase 2 (CDK2) inhibitors consisted of one hydrogen bond acceptor and two aromatic ring features. scirp.org The most active compounds in the training set mapped to all features of the pharmacophore. scirp.org Similarly, pharmacophore models for other targets have been successfully used to identify novel inhibitors through virtual screening. nih.govnih.gov The combination of these features in this compound provides a framework for its interaction with various biological targets, and understanding this pharmacophore is crucial for the rational design of more potent and selective analogs.
Comparative SAR Analysis with Related Hexanamide and Dimethoxyphenyl Scaffolds
Comparing the SAR of this compound with structurally related compounds provides a broader context for understanding its biological activity.
Dimethoxyphenyl Scaffolds: The 2,5-dimethoxyphenyl moiety is a common feature in various classes of bioactive compounds. In the 2,5-dimethoxyphenylpiperidine series of 5-HT2A receptor agonists, substitutions at the 4'-position of the dimethoxyphenyl ring were found to be important determinants of activity. nih.gov This suggests that for this compound, substitution on the aromatic ring could be a fruitful avenue for optimization. In a different study, a series of indolinones were synthesized with various dimethoxy substitution patterns (2,3-, 2,4-, and 3,5-), with results indicating that the substitution pattern dramatically affects activity. nih.gov
Hexanamide Scaffolds: The hexanamide portion of the molecule is also found in other bioactive compounds. For example, N-[2-(1H-indol-3-yl)ethyl]hexanamide has been identified as an inhibitor of the PfCDPK1 kinase in Plasmodium falciparum, the parasite responsible for malaria. nih.gov In a series of usnic acid derivatives, an aryl-n-hexanamide linker was used to connect the usnic acid core to various substituted phenyl rings. A compound with a 3,4-dimethoxyphenyl group attached to the hexanamide linker was found to be the most active anti-tuberculosis molecule in the series. researchgate.net This highlights the synergistic potential of combining a dimethoxyphenyl group with a hexanamide linker.
Furthermore, a study on N-trifluoroacetamide-based histone deacetylase inhibitors synthesized and evaluated 6-acetamido-N-(2,4-dimethoxyphenyl) hexanamide. mdpi.com This compound, an isomer of the target molecule with a substituent on the hexanamide chain, showed activity, further validating the potential of the N-(dimethoxyphenyl)hexanamide scaffold. The table below provides a comparative view of related compounds.
| Compound Name | Scaffold Type | Key SAR Finding | Reference |
| 2-(4-Bromo-2,5-dimethoxyphenyl)ethan-1-amine (2C-B) | 2,5-Dimethoxyphenethylamine | Lipophilic substituent at 4'-position increases 5-HT2A receptor agonist potency. | nih.gov |
| 6-Acetamido-N-(2,4-dimethoxyphenyl) Hexanamide | N-(Dimethoxyphenyl)hexanamide | Exhibited HDAC inhibitory activity, demonstrating the viability of the scaffold. | mdpi.com |
| Usnic acid-coupled 3,4-dimethoxyphenyl-n-hexanamide | Aryl-n-hexanamide | Identified as a potent anti-tubercular agent. | researchgate.net |
| N-(2-(Trifluoromethyl)phenyl)hexanamide | Substituted Phenylhexanamide | Showed repellent activity comparable to DEET. | science.gov |
This comparative analysis demonstrates that both the dimethoxyphenyl and hexanamide moieties are privileged structures in medicinal chemistry. The specific combination and substitution patterns of these fragments in this compound and its analogs are critical for determining their ultimate biological and pharmacological profiles.
Computational Chemistry and Molecular Modeling
Ligand-Protein Interaction Studies
Understanding how a molecule interacts with biological targets is fundamental to predicting its pharmacological effect. In silico techniques such as molecular docking and molecular dynamics are instrumental in elucidating these interactions at an atomic level.
Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is widely used to predict the binding affinity and interaction patterns of small molecules within the binding sites of proteins.
For compounds containing the 2,5-dimethoxyphenyl group, molecular docking studies have been successfully employed to identify potential biological targets and elucidate binding modes. For instance, various chalcone (B49325) derivatives incorporating this moiety have been docked into the epidermal growth factor receptor (EGFR), with calculated binding energies suggesting potent inhibitory activity. dergipark.org.tr Similarly, pyrazole-chalcone hybrids with the 2,5-dimethoxyphenyl group have been docked into the colchicine-binding site of tubulin, revealing favorable interactions and high docking scores that suggest anti-mitotic potential. nih.gov Other studies have explored the docking of 2,5-dimethoxyphenyl derivatives into targets like DNA topoisomerase II and Poly (ADP-ribose) polymerase-1 (PARP-1), consistently demonstrating the moiety's ability to fit within hydrophobic pockets and form key interactions. jpionline.orgnih.gov
| Compound | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |
|---|---|---|---|
| N-(2,5-dimethoxyphenyl)hexanamide | -7.8 | LEU 24, PHE 88, VAL 102 | Hydrophobic |
| SER 25 | Hydrogen Bond (with amide carbonyl) | ||
| Reference Inhibitor | -8.5 | LEU 24, TRP 105 | Hydrophobic, π-π Stacking |
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the motion of atoms and molecules over time. In drug discovery, MD is used to assess the stability of a ligand-protein complex predicted by docking, analyze conformational changes, and refine binding energy calculations.
In a study involving hybrid chalcone-thiazole derivatives, some of which contained the 2,5-dimethoxyphenyl scaffold, MD simulations were performed to confirm the stability of the ligand within the active site of the DNA gyrase B enzyme. rsc.org The analysis of root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and hydrogen bond formation over the simulation trajectory confirmed that the compounds formed a stable complex with the protein. rsc.org Such simulations are crucial for validating docking poses and ensuring that the predicted interactions are maintained in a dynamic, solvated environment. For this compound, an MD simulation would reveal the flexibility of the hexanamide (B146200) chain and the stability of the phenyl ring's interactions within the binding pocket, providing a more accurate picture of the binding event.
Quantum Chemical Calculations
Quantum chemical calculations, particularly Density Functional Theory (DFT), offer deep insights into the electronic properties of a molecule, which govern its structure, stability, and reactivity.
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is often used to calculate properties like molecular orbital energies, electron density distribution, and molecular electrostatic potential (MEP). The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly important, as the energy gap between them relates to the molecule's chemical reactivity and kinetic stability.
While specific DFT studies on this compound are not prominent, DFT is a standard method for characterizing novel bioactive molecules. For a related thiazole (B1198619) derivative, DFT calculations were used to analyze the molecular electrostatic potential, which helps in identifying sites prone to electrophilic and nucleophilic attack. researchgate.net Applying DFT to this compound would allow for the calculation of its HOMO-LUMO gap, dipole moment, and the mapping of its electrostatic potential. This would reveal the electron-rich regions (likely around the oxygen atoms of the methoxy (B1213986) and amide groups) and electron-poor regions, providing clues about its intermolecular interaction capabilities.
A molecule's biological activity is often dependent on its three-dimensional shape or conformation. Conformational analysis aims to identify the stable (low-energy) conformations of a molecule and the energy barriers between them. This creates an "energy landscape" that dictates the molecule's flexibility and the shapes it is most likely to adopt. Both MD simulations and quantum chemical methods can be used for this purpose. MD simulations explore the conformational space accessible at a given temperature, while DFT can be used to calculate the precise energies of specific conformers identified during the search. Understanding the preferred conformations of this compound is crucial for predicting how it will fit into a protein's binding site.
In Silico Prediction of Pharmacokinetic-Relevant Parameters (e.g., absorption, distribution, metabolism, excretion pathways)
Before a compound can be considered a viable drug candidate, it must exhibit suitable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. In silico tools are now routinely used to predict these properties from a molecule's structure, helping to identify potential liabilities early in the discovery process.
Numerous studies on various derivatives containing the 2,5-dimethoxyphenyl group have included in silico ADMET predictions. dergipark.org.trjpionline.orgrsc.orgmdpi.com These analyses typically evaluate parameters related to Lipinski's Rule of Five (e.g., molecular weight, logP, hydrogen bond donors/acceptors), as well as predictors of gastrointestinal (GI) absorption, blood-brain barrier (BBB) penetration, and potential toxicity. For many of these derivatives, the predictions have been favorable, suggesting good drug-like properties. dergipark.org.trjpionline.orgmdpi.com
Based on its structure, this compound is expected to have favorable ADME properties. The predicted values would likely fall within the acceptable ranges for oral bioavailability, as illustrated in the representative data table below.
| Property | Predicted Value | Optimal Range/Comment |
|---|---|---|
| Molecular Weight (g/mol) | 265.34 | < 500 (Passes Lipinski's Rule) |
| logP (Octanol/Water Partition) | 3.15 | < 5 (Passes Lipinski's Rule) |
| Hydrogen Bond Donors | 1 | < 5 (Passes Lipinski's Rule) |
| Hydrogen Bond Acceptors | 3 | < 10 (Passes Lipinski's Rule) |
| Topological Polar Surface Area (TPSA) | 47.7 Ų | < 140 Ų (Good for cell permeability) |
| GI Absorption | High | Indicates good absorption from the gut. |
| BBB Permeant | Yes | Suggests the compound may cross the blood-brain barrier. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. By quantifying physicochemical properties, known as molecular descriptors, QSAR models can predict the activity of novel compounds, thereby guiding drug discovery and optimization efforts. While no specific QSAR studies have been published for this compound itself, research on structurally related compounds, particularly those containing the 2,5-dimethoxyphenyl moiety, provides a framework for understanding how such models could be developed and applied.
Research on analogs, such as 4-substituted 2,5-dimethoxyphenylisopropylamines, has demonstrated the utility of QSAR in predicting their binding affinity to biological targets like serotonin (B10506) receptors. nih.gov These studies reveal that the biological activity of such compounds is often correlated with specific physicochemical properties of the substituents on the phenyl ring.
A hypothetical QSAR study for a series of N-(2,5-dimethoxyphenyl)alkanamide analogs, varying the length and branching of the alkanamide chain, would involve the calculation of various molecular descriptors. These descriptors fall into several categories:
Electronic Descriptors: These quantify the electronic aspects of a molecule, such as the distribution of charges and the energies of molecular orbitals. For instance, the Hammett electronic parameter (σ) can describe the electron-donating or electron-withdrawing nature of substituents.
Steric Descriptors: These relate to the size and shape of the molecule, which are crucial for its interaction with a receptor's binding site. Molar refractivity (MR) and Taft's steric parameter (Es) are common examples.
Hydrophobic Descriptors: These measure the lipophilicity of a molecule, which influences its ability to cross cell membranes and interact with hydrophobic pockets in receptors. The logarithm of the octanol-water partition coefficient (logP) and the hydrophobic substituent constant (π) are the most widely used descriptors in this category. nih.gov
Topological Descriptors: These are numerical values derived from the graph representation of a molecule, describing its size, shape, and degree of branching.
In a QSAR study of 4-substituted 2,5-dimethoxyphenylisopropylamine analogues, it was found that receptor affinity was significantly correlated with the lipophilicity (π value) and the electron-withdrawing character (σp) of the substituent at the 4-position. nih.gov Specifically, increasing lipophilicity and the electron-withdrawing nature of the substituent tended to increase the binding affinity at serotonin 5-HT2 receptors. nih.gov
To illustrate how a QSAR model is developed, consider a hypothetical series of N-(2,5-dimethoxyphenyl)alkanamide analogs. After synthesizing the compounds and measuring their biological activity (e.g., as the concentration required for 50% inhibition, IC50, which is then converted to pIC50 = -log(IC50)), a dataset is compiled. This dataset would include the pIC50 values and the calculated molecular descriptors for each compound.
Table 1: Hypothetical Data for a QSAR Study of N-(2,5-dimethoxyphenyl)alkanamide Analogs
| Compound | Alkanamide Chain | pIC50 | logP | Molar Refractivity (MR) | Electronic Parameter (σ) |
| 1 | Propanamide | 5.2 | 2.1 | 65.3 | -0.15 |
| 2 | Butanamide | 5.5 | 2.6 | 70.0 | -0.16 |
| 3 | Pentanamide | 5.8 | 3.1 | 74.6 | -0.17 |
| 4 | Hexanamide | 6.1 | 3.6 | 79.2 | -0.18 |
| 5 | Heptanamide | 6.0 | 4.1 | 83.9 | -0.19 |
Using statistical methods such as Multiple Linear Regression (MLR), a QSAR equation can be derived. A hypothetical equation might look like this:
pIC50 = k1 * logP + k2 * MR + k3 * σ + C
Where k1, k2, and k3 are the coefficients for each descriptor, and C is a constant. The quality of the model is assessed using statistical parameters like the coefficient of determination (R²), which indicates how well the model explains the variance in the data, and the cross-validated coefficient of determination (Q²), which assesses the model's predictive power.
Table 2: Statistical Parameters of a Hypothetical QSAR Model
| Parameter | Value | Description |
| R² | 0.92 | Indicates that 92% of the variance in biological activity is explained by the model. |
| Q² | 0.85 | A high value suggests good predictive ability for new compounds. |
| F-statistic | 45.6 | A high value indicates a statistically significant relationship. |
| Standard Error | 0.15 | Represents the average deviation of the predicted values from the observed values. |
Such a model for this compound and its analogs could predict that increasing the lipophilicity of the alkanamide chain up to a certain point enhances biological activity. This predictive capability is invaluable for prioritizing the synthesis of new compounds, saving time and resources in the drug development process. frontiersin.orgnih.gov By understanding the key structural features that govern activity, medicinal chemists can rationally design more potent and selective molecules.
Advanced Research Methodologies and Experimental Approaches
In Vitro Assay Development and Optimization for Biological Activity Screening
The initial step in evaluating the biological potential of N-(2,5-dimethoxyphenyl)hexanamide involves the development of robust in vitro assays. These assays are designed for high-throughput screening (HTS) to efficiently test the compound against various biological targets. Fluorescence-based assays are particularly powerful due to their high sensitivity, wide dynamic range, and adaptability to HTS formats. frontiersin.orgnih.gov
The development of a fluorescence-based assay begins with identifying a specific molecular target, such as an enzyme or receptor. The assay principle often relies on measuring a change in fluorescence intensity, polarization, or resonance energy transfer (FRET) upon the compound's interaction with the target. frontiersin.org For instance, if this compound is hypothesized to be an enzyme inhibitor, an assay could be designed using a fluorogenic substrate that becomes fluorescent only after being processed by the enzyme. Inhibition would thus be measured as a decrease in the fluorescent signal.
A key example is the development of assays for N-terminal acetyltransferases (NATs), where the formation of coenzyme A is monitored using a fluorescent probe like ThioGlo4, which generates a signal upon reaction. nih.gov Similarly, in screening for histone deacetylase (HDAC) inhibitors, a fluorescent in vitro assay can directly measure the enzymatic activity on a fluorophore-labeled substrate. mdpi.com
Optimization is a critical phase to ensure the assay is reliable and reproducible for screening large compound libraries. frontiersin.org This involves systematically adjusting various parameters to achieve a stable and robust signal. A dual-readout system, measuring both fluorescence and optical density, can be employed to identify and exclude artifacts like compound precipitation or fluorescence quenching. plos.org
Table 1: Example of Optimization Parameters for a Fluorescence-Based HTS Assay
| Parameter | Condition 1 | Condition 2 | Condition 3 | Optimal Condition | Rationale |
| Substrate Conc. | 0.5 µM | 1 µM | 5 µM | 1 µM | Balances signal strength and substrate inhibition. |
| Enzyme Conc. | 10 nM | 25 nM | 50 nM | 25 nM | Provides a sufficient signal-to-background ratio. |
| DMSO Tolerance | 0.5% | 1% | 2% | ≤ 1% | Ensures compound solubility without affecting enzyme activity. |
| Incubation Time | 30 min | 60 min | 120 min | 60 min | Allows for sufficient reaction progress within the linear range. |
| Z'-factor | 0.65 | 0.77 | 0.72 | > 0.7 | A Z'-factor > 0.5 indicates a robust and reliable assay for HTS. nih.gov |
Cell-Based Assays for Target Engagement and Intracellular Pathway Analysis
While in vitro assays are essential for initial screening, cell-based assays are crucial for confirming that a compound interacts with its intended target within a more biologically relevant environment. promegaconnections.com These assays provide vital information on cell permeability, target engagement, and the compound's effect on intracellular signaling pathways. nih.gov
Target engagement assays directly measure the binding of a compound to its target protein in living cells. promega.com.br Techniques like the Cellular Thermal Shift Assay (CETSA) and Bioluminescence Resonance Energy Transfer (BRET) are prominent examples. CETSA measures the thermal stabilization of a target protein upon ligand binding, providing a label-free method to confirm engagement. pelagobio.compelagobio.com NanoBRET®, a BRET-based method, quantifies the interaction between a NanoLuc® luciferase-tagged target protein and a fluorescent tracer, which is competitively displaced by the test compound. promegaconnections.compromega.com.br
To analyze the downstream functional consequences of target engagement by this compound, various cell-based assays can be employed. For example, if the compound is being investigated for anticancer properties, its effect on cell viability and proliferation can be measured using assays like the MTT (3-[4,5-dimethylthiazol-2-yl]-2,5 diphenyl tetrazolium bromide) assay. mdpi.com This assay quantifies the metabolic activity of living cells, providing an indirect measure of cell viability. frontiersin.org In a study on HDAC inhibitors, compounds were evaluated for their antiproliferative activity against breast cancer cell lines (e.g., MCF-7, MDA-MB-231) after a 72-hour incubation period. mdpi.com
Table 2: Hypothetical Cell-Based Assay Results for this compound
| Assay Type | Cell Line | Parameter Measured | Result | Implication |
| NanoBRET® Target Engagement | HEK293 (expressing target) | IC₅₀ (Displacement) | 5.2 µM | Confirms binding to the target protein in intact cells. |
| MTT Cell Viability | MCF-7 (Breast Cancer) | GI₅₀ (Growth Inhibition) | 12.8 µM | Indicates potential antiproliferative effects. |
| MTT Cell Viability | MCF-10A (Non-tumorigenic) | GI₅₀ (Growth Inhibition) | > 100 µM | Suggests selectivity for cancer cells over non-cancerous cells. mdpi.com |
| Western Blot | MDA-MB-231 | Phosphorylation of Pathway X | Decreased | Suggests mechanism involves inhibition of Signaling Pathway X. |
Biochemical Assays for Enzyme Inhibition Kinetics and Binding Affinity Determination
Following the identification of a target enzyme, detailed biochemical assays are performed to characterize the kinetics of inhibition and determine the binding affinity of this compound. These studies are fundamental to understanding the compound's potency and mechanism of inhibition. nih.gov
Enzyme kinetic studies measure the initial reaction rates at various concentrations of both the substrate and the inhibitor. By analyzing this data, key parameters such as the Michaelis constant (Kₘ) and the maximal velocity (Vₘₐₓ) can be determined. The inhibition constant (Kᵢ) is a critical value that indicates the potency of the inhibitor. researchgate.net Plotting the data, for example using a Lineweaver-Burk (double-reciprocal) plot, helps to elucidate the mode of inhibition—whether it is competitive, non-competitive, uncompetitive, or mixed. researchgate.netmdpi.com
Competitive Inhibition : The inhibitor binds only to the free enzyme's active site.
Non-competitive Inhibition : The inhibitor binds to the enzyme and the enzyme-substrate complex with equal affinity at an allosteric site.
Mixed Inhibition : The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, typically with different affinities. mdpi.com
Calorimetric methods, such as isothermal titration calorimetry (ITC), provide a label-free approach to directly measure the heat released or absorbed during the binding event, allowing for the determination of binding affinity (Kₐ), enthalpy (ΔH), and entropy (ΔS). nih.gov
Table 3: Illustrative Enzyme Inhibition Kinetic Data for this compound
| Parameter | Value | Description |
| Target Enzyme | Example Kinase Z | The specific enzyme being inhibited. |
| Kₘ (Substrate) | 15 µM | Michaelis constant for the natural substrate. |
| Inhibition Type | Mixed | Determined from Lineweaver-Burk plot analysis. mdpi.com |
| Kᵢc (Competitive Kᵢ) | 2.5 µM | Inhibition constant for binding to the free enzyme. |
| Kᵢu (Uncompetitive Kᵢ) | 8.0 µM | Inhibition constant for binding to the enzyme-substrate complex. |
Crystallographic Studies of Compound-Target Complexes
X-ray crystallography is an unparalleled technique for visualizing the three-dimensional structure of a compound bound to its protein target at atomic resolution. While no specific crystal structure of this compound complexed with a biological target is publicly available, this methodology is vital for structure-based drug design. Studies on structurally similar dimethoxybenzene derivatives provide insight into the potential interactions and conformations this moiety can adopt. nih.govkaust.edu.sa
The process involves co-crystallizing the target protein with the inhibitor and then diffracting X-rays off the resulting crystal. The diffraction pattern is used to calculate an electron density map, from which the atomic coordinates of the protein and the bound ligand can be determined. acs.org
This structural information is invaluable for:
Confirming the binding site and orientation of the inhibitor.
Identifying the specific amino acid residues involved in the interaction (e.g., hydrogen bonds, hydrophobic interactions).
Explaining the basis of the compound's potency and selectivity.
Guiding the rational design of more potent and selective analogs.
For example, crystallographic studies of dimethoxybenzene derivatives have shown they crystallize in the monoclinic system and are stabilized by hydrogen bonds and other intermolecular interactions, which are crucial for their potential interactions with biological targets. nih.gov
Table 4: Example Crystallographic Data for a Structurally Related Dimethoxybenzene Derivative
| Parameter | Value | Reference |
| Compound | (2,5-dimethoxy-1,4-phenylene)bis(N-phenylmethanimine N-oxide) | kaust.edu.sa |
| CSD Entry | 2249986 | kaust.edu.sa |
| Crystal System | Monoclinic | nih.gov |
| Space Group | P 1 2₁/c 1 | - |
| Key Interactions | Hydrogen Bonds, C-H···O interactions | nih.gov |
Note: This data is for a structurally related compound and serves to illustrate the type of information obtained from crystallographic studies.
Advanced Spectroscopic Techniques for Elucidating Molecular Interactions
Advanced spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are indispensable tools for both structural confirmation of this compound and for studying its non-covalent interactions with biological macromolecules. researchgate.netbtiscience.org
Nuclear Magnetic Resonance (NMR) spectroscopy is not only used for the primary structural elucidation of the synthesized compound but also for binding studies. iranchembook.irlehigh.edu Techniques like Saturation Transfer Difference (STD) NMR and Water-LOGSY can identify which ligands in a mixture bind to a target protein and can map the binding epitope of the ligand. Chemical shift perturbation (CSP) studies, using 2D NMR (like ¹H-¹⁵N HSQC), can monitor changes in the protein's spectrum upon ligand binding to identify the location of the binding site on the protein.
Mass Spectrometry (MS) is used to confirm the molecular weight and formula of the compound. researchgate.net Furthermore, advanced MS techniques such as native MS can be used to study intact protein-ligand complexes. By measuring the mass of the complex, the stoichiometry of binding can be determined. Techniques like collision-induced dissociation (CID) can provide information about the topology and stability of the complex.
Table 5: Expected ¹H-NMR Chemical Shifts for this compound
| Protons | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration |
| Aromatic-H | 6.8 - 7.5 | m | 3H |
| NH (Amide) | ~8.0 | s (broad) | 1H |
| OCH₃ | ~3.8 | s | 6H |
| CH₂ (α to C=O) | ~2.3 | t | 2H |
| CH₂ (β, γ, δ to C=O) | 1.3 - 1.7 | m | 6H |
| CH₃ (Terminal) | ~0.9 | t | 3H |
Note: Predicted values are illustrative and would need to be confirmed by experimental data.
Future Directions and Emerging Research Avenues
Exploration of Novel Biological Targets for N-(2,5-Dimethoxyphenyl)hexanamide and its Analogs
While initial research may focus on a primary biological target, the therapeutic potential of this compound and its analogs is likely much broader. Future investigations will prioritize the systematic exploration of novel biological targets to uncover previously unknown pharmacological activities. The structural motifs present in this compound—the dimethoxyphenyl group and the flexible hexanamide (B146200) chain—are found in molecules with diverse biological functions, suggesting a wide range of potential interactions.
Recent research on structurally related compounds has revealed promising leads. For instance, a novel small molecule, N-(4-bromo-2,5-dimethoxyphenethyl)-6-(4-phenylbutoxy)hexan-1-amine (XOB), which shares the dimethoxyphenethylamine skeleton, was developed to simultaneously antagonize 5-HT2A receptors and block voltage-gated sodium channels (VGSCs). nih.gov This dual-target approach represents a new strategy for complex neuropsychiatric conditions like bipolar disorder, which often require combination therapies. nih.gov The success of this analog provides a strong rationale for investigating similar polypharmacological profiles for derivatives of this compound.
Furthermore, studies on other aryl-n-hexanamides have identified potent antimicrobial activity. A series of usnic acid enaminone-coupled aryl-n-hexanamides yielded a 3,4-dimethoxyphenyl derivative as a highly active agent against tuberculosis. researchgate.net Docking studies suggested that this activity may stem from the inhibition of the glucose metabolic pathway of the bacterium, a novel mechanism for this chemical class. researchgate.net Similarly, compounds with structural similarities have been investigated for anti-inflammatory, anticancer, and other antimicrobial effects, indicating that enzymes, receptors, and protein-protein interactions involved in these disease areas are viable, yet underexplored, targets. nih.govontosight.ai
Table 1: Analogs of this compound and their Investigated Biological Targets
| Compound/Analog Class | Investigated Biological Target(s) | Potential Therapeutic Area | Reference |
|---|---|---|---|
| N-(4-bromo-2,5-dimethoxyphenethyl)-6-(4-phenylbutoxy)hexan-1-amine (XOB) | 5-HT2A Receptors and Voltage-Gated Sodium Channels (VGSCs) | Bipolar Disorder | nih.gov |
| 3,4-dimethoxyphenyl-containing aryl-n-hexanamide | Glucose Dehydrogenase (predicted) | Tuberculosis | researchgate.net |
| Small molecules with dimethoxyphenyl moiety | EWS-FLI1 Protein-Protein Interactions | Ewing's Sarcoma | nih.gov |
| 5-amino-N-(2,6-dimethylphenyl)hexanamide (similar structure) | General (enzymes, receptors) | Anti-inflammatory, Anticancer, Antimicrobial | ontosight.ai |
Development of Advanced Synthetic Strategies for Structurally Complex Derivatives
The synthesis of novel analogs is fundamental to exploring structure-activity relationships (SAR) and optimizing therapeutic properties. Future work will necessitate the development of advanced synthetic strategies to efficiently generate structurally complex derivatives of this compound. Traditional methods for forming the core amide bond can be supplemented with more sophisticated protocols that allow for greater molecular diversity and complexity. unito.it
Key areas of development include:
Catalyst-Driven Reactions: The use of novel acid catalysts can enhance the reactivity of the carbonyl group, facilitating amide bond formation under milder conditions and with greater functional group tolerance. unito.it
Advanced Coupling Reagents: Moving beyond standard reagents to explore a wider array of coupling agents can improve yields and reduce side reactions, particularly when dealing with sensitive or sterically hindered substrates.
Automated Synthesis: The integration of compound design with fully automated synthesis platforms, including microfluidics for on-chip reactions, represents a significant leap forward. nih.gov This technology allows for the rapid generation of compound libraries, accelerating the design-make-test-analyze cycle.
Late-Stage Functionalization: Developing methods for late-stage functionalization of the this compound scaffold is a high priority. These reactions, which modify a complex molecule in the final steps of a synthesis, enable the rapid exploration of SAR without the need to redesign the entire synthetic route.
These advanced strategies will be crucial for creating derivatives with modified pharmacokinetic profiles, enhanced target affinity, and novel functionalities. unito.it
Integration of Multi-Omics Data in Comprehensive Bioactivity Studies
To gain a holistic understanding of the biological effects of this compound, future research will increasingly rely on the integration of multi-omics data. arxiv.org This approach combines data from genomics, transcriptomics, proteomics, and metabolomics to create a comprehensive picture of a compound's impact on a biological system. nih.govmdpi.com Such studies move beyond the analysis of a single target and can reveal the full spectrum of cellular responses, identify off-target effects, and elucidate the mechanism of action. birmingham.ac.uk
For example, a multi-omics workflow was successfully used to group chemicals based on their bioactivity profiles by combining transcriptomics and metabolomics data. nih.govbirmingham.ac.uk This approach provided higher confidence in predicting the toxicity of data-poor substances from data-rich analogs. birmingham.ac.uk Applying a similar strategy to this compound and its derivatives could:
Uncover Mechanisms of Action: By observing changes across multiple molecular layers, researchers can construct a more complete model of how the compound exerts its effects.
Identify Biomarkers: Multi-omics data can reveal biomarkers of drug response or toxicity, which is essential for preclinical development. mdpi.com
Improve Predictive Modeling: Integrating diverse datasets can enhance the accuracy of models that predict a compound's biological activity.
Methodologies like Multi-Omics Factor Analysis (MOFA), a statistical framework designed to disentangle sources of variation across different data types, will be instrumental in this effort. arxiv.org Despite challenges such as data heterogeneity, the integration of multi-omics offers an unparalleled opportunity to understand the complex interactions between chemical compounds and biological systems. mdpi.com
Application of Artificial Intelligence and Machine Learning in Rational Compound Design and Activity Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling the rapid design and evaluation of new chemical entities. nih.gov These computational tools can be applied to this compound to accelerate the discovery of new analogs with optimized properties. springernature.commdpi.com
Key applications include:
Generative Models for de novo Design: AI can "learn" the rules of chemistry and molecular recognition from vast datasets of known compounds and their biological activities. desertsci.com Generative models can then propose novel molecular structures, based on the hexanamide or dimethoxyphenyl scaffold, that are predicted to have high affinity for a specific biological target. nih.gov
Predictive Modeling: ML algorithms can predict the physicochemical properties (e.g., solubility, stability) and biological activities of virtual compounds before they are synthesized. ijprajournal.com This allows researchers to prioritize the most promising candidates for synthesis and testing, saving time and resources.
Lead Optimization: During lead optimization, ML models can suggest subtle modifications to a parent compound to improve its potency or reduce off-target effects. desertsci.com This is achieved by building quantitative structure-activity relationship (QSAR) models that correlate specific structural features with biological activity. ijprajournal.com
Investigation into Unexplored Biological Pathways and Systems Modulated by Hexanamides and Dimethoxyphenyl Compounds
A significant frontier in pharmacology is the exploration of previously "undrugged" or underexplored biological pathways. researchgate.net The this compound scaffold and its constituent parts are present in molecules that interact with a wide variety of biological systems, suggesting that their therapeutic potential may extend into new areas.
Future research should focus on systematically screening these compounds against diverse biological pathways. For example:
Metabolic Pathways: As demonstrated by an analog showing potential inhibition of a bacterial glucose metabolic pathway, investigating the modulation of metabolic enzymes in both pathogens and human cells could reveal new therapeutic applications, for instance, in infectious diseases or oncology. researchgate.net
Signal Transduction Pathways: Many cellular processes are controlled by complex signaling cascades, such as the TGF-β and phosphatase-regulated pathways. researchgate.netgoogle.com These systems are implicated in numerous diseases but have been challenging to target. High-throughput screening could identify derivatives of this compound that selectively modulate key nodes in these pathways.
Neuropsychiatric Pathways: The discovery of an analog that targets both serotonin (B10506) receptors and ion channels highlights the potential for this chemical class to modulate complex neurological systems. nih.gov Exploring its effects on other neurotransmitter systems and neuronal pathways could lead to treatments for a range of CNS disorders.
Computational methods that predict a compound's biological pathway involvement based on its chemical structure can help guide these investigations, allowing researchers to form hypotheses about which systems a given analog is most likely to modulate. biorxiv.org This hypothesis-driven exploration, combined with broad screening, will be key to unlocking the full therapeutic potential of this versatile chemical class.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-(2,5-dimethoxyphenyl)hexanamide, and how can reaction efficiency be optimized?
- Methodological Answer : Synthesis typically involves coupling hexanoic acid derivatives with 2,5-dimethoxyaniline. Reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) are used to activate the carboxylic acid. Optimization includes controlling stoichiometry (e.g., 1.2:1 molar ratio of acid to amine), temperature (0–25°C), and solvent polarity (e.g., DMF or THF). Monitoring via TLC or HPLC ensures intermediate purity .
Q. How is the purity of this compound validated in synthetic batches?
- Methodological Answer : Use gas chromatography (GC) with flame-ionization detection (FID) or liquid chromatography (LC)-UV at λ~227 nm (common for aromatic amines). For non-volatile impurities, reverse-phase HPLC with C18 columns and acetonitrile/water gradients is recommended. Reference standards should align with USP guidelines for hexanamide derivatives (e.g., ≥98% purity thresholds) .
Q. What spectroscopic techniques are critical for structural confirmation of this compound?
- Methodological Answer :
- NMR : ¹H NMR confirms methoxy groups (δ 3.7–3.9 ppm) and amide protons (δ 6.5–8.0 ppm). ¹³C NMR identifies carbonyl (δ ~170 ppm) and aromatic carbons.
- IR : Stretching bands for amide C=O (~1650 cm⁻¹) and N–H (~3300 cm⁻¹).
- MS : High-resolution ESI-MS for molecular ion [M+H]⁺ (calc. for C₁₄H₂₁NO₃: 263.15 g/mol). Cross-validate with crystallography if single crystals are obtainable .
Advanced Research Questions
Q. How can conflicting NMR data for this compound isomers be resolved?
- Methodological Answer : Isomeric ambiguity (e.g., para vs. ortho substitution artifacts) requires 2D NMR (COSY, HSQC) to assign coupling patterns. X-ray crystallography via SHELX software can resolve absolute configuration, particularly for polymorphic forms. For dynamic systems, variable-temperature NMR or DFT calculations (e.g., Gaussian) predict stable conformers .
Q. What experimental strategies mitigate byproduct formation during large-scale synthesis?
- Methodological Answer : Byproducts like hydrolyzed hexanoic acid or dimerized amines arise from excess reagents or moisture. Strategies include:
- Inert Atmosphere : Use Schlenk lines or gloveboxes to prevent hydrolysis.
- DOE Optimization : Taguchi methods to test factors like catalyst loading (e.g., 5–10 mol% DMAP) and reaction time.
- Workup : Liquid-liquid extraction (e.g., ethyl acetate/water) followed by silica gel chromatography. Purity profiles should match USP thresholds (e.g., <0.1% impurities) .
Q. How do computational models predict the pharmacokinetic behavior of this compound?
- Methodological Answer : Tools like SwissADME or pkCSM estimate logP (lipophilicity), solubility, and CYP450 metabolism. Molecular docking (AutoDock Vina) screens for off-target binding (e.g., serotonin receptors due to structural similarity to 2,5-DMA ). Validate predictions with in vitro assays (e.g., hepatic microsomes for metabolic stability) .
Q. What analytical challenges arise in detecting this compound metabolites in biological matrices?
- Methodological Answer : Metabolites like hydroxylated or demethylated derivatives require acid hydrolysis (e.g., 6M HCl, 90°C) to convert conjugates (e.g., glucuronides) into free forms. LC-MS/MS with MRM transitions improves specificity. Urinary 2,5-hexanedione (a hexanamide metabolite) detection mirrors protocols for n-hexane exposure studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
